
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline, also known as MTMTA, is a compound that has been extensively studied in scientific research due to its potential applications in medicine and agriculture.
Mécanisme D'action
The mechanism of action of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for the growth and survival of fungi, bacteria, and cancer cells. For example, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to inhibit the activity of chitinase, an enzyme that is crucial for the cell wall synthesis of fungi. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been found to induce the expression of pro-apoptotic proteins and inhibit the activity of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to have several biochemical and physiological effects in various organisms. In one study, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline was found to increase the activity of antioxidant enzymes and reduce the levels of reactive oxygen species in the liver of rats. Another study showed that 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline had a protective effect on the kidneys of rats that were exposed to oxidative stress. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been found to have a positive effect on plant growth and development, as it was shown to increase the germination rate and root length of wheat seeds.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is that it can be toxic to certain organisms at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline and its potential applications in medicine and agriculture. Future research could also focus on the development of new derivatives of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline that have enhanced activity and reduced toxicity.
Méthodes De Synthèse
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methyl aniline with thioacetic acid, followed by the reaction of the resulting thioester with 1,3-thiazole-5-carboxaldehyde. The final product is obtained through the reduction of the imine intermediate with sodium borohydride.
Applications De Recherche Scientifique
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been studied for its potential applications as an antifungal, antibacterial, and anticancer agent. In one study, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline was found to have antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. Another study showed that 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to have anticancer properties, as it was found to induce apoptosis in human breast cancer cells.
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-3-4-12(15-2)11(5-9)14-7-10-6-13-8-16-10/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXSYVNNASFMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

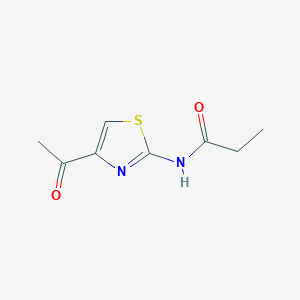
![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)
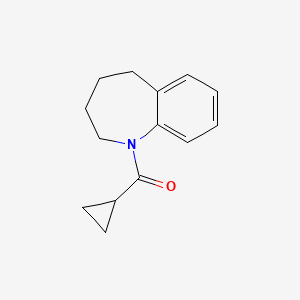
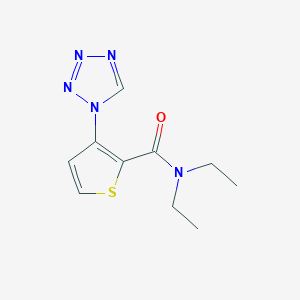

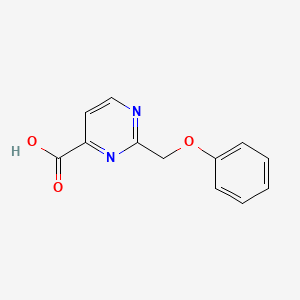
![N-[2-(4-sulfamoylphenyl)ethyl]oxane-3-carboxamide](/img/structure/B7568029.png)
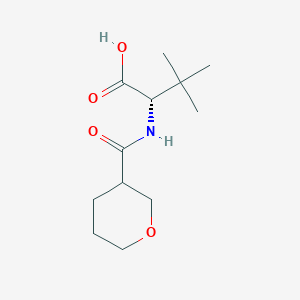
![[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol](/img/structure/B7568041.png)
![N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]cyclopropanamine](/img/structure/B7568049.png)
![N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7568056.png)
![2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7568059.png)
